(E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine
Description
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Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-17(2)21-22-11-14-23(21)16-20-8-12-24(13-9-20)27(25,26)15-10-19-6-4-18(3)5-7-19/h4-7,10-11,14-15,17,20H,8-9,12-13,16H2,1-3H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHIWAPNRCSOMY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine is a synthetic piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.49 g/mol. Its structure features an imidazole ring and a piperidine core, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The imidazole moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).
2. Pharmacological Effects
Research indicates that derivatives of piperidine and imidazole exhibit a range of pharmacological effects, including:
- Anxiolytic and Antidepressant Properties : Similar compounds have been shown to act as selective delta-opioid receptor agonists, which can lead to anxiolytic effects in animal models .
- Antinociceptive Effects : Some studies suggest that these compounds may also exhibit pain-relieving properties through modulation of opioid receptors.
3. Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine:
Toxicological Profile
The safety and toxicity profile of (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine remains under investigation. However, related compounds have been assessed for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with piperidine and imidazole moieties exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In a study evaluating new piperidine derivatives, several compounds demonstrated strong inhibitory effects against urease and acetylcholinesterase, suggesting potential applications in treating infections and neurological disorders .
Enzyme Inhibition
The sulfonamide functionality within the compound is known for its enzyme inhibition properties. Studies have demonstrated that derivatives containing this moiety can effectively inhibit enzymes such as urease and acetylcholinesterase, which are crucial in various physiological processes. The IC50 values for these inhibitors were reported to be significantly lower than those of standard drugs, indicating a promising therapeutic potential .
Anticancer Properties
The compound's structure suggests possible anticancer activity, particularly due to the presence of the imidazole ring and the sulfonamide group. Research into similar compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with DNA replication and modulation of cell signaling pathways .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Synthesis | 70-85 | Simplicity, good control over conditions | Longer reaction times |
| Catalytic Methods | 80-90 | Higher yields, faster reactions | Requires expensive catalysts |
Case Study 1: Antibacterial Screening
In a study conducted by Sanchez-Sancho et al., various piperidine derivatives were synthesized and screened for antibacterial activity. The results indicated that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with IC50 values significantly lower than those of existing antibiotics .
Case Study 2: Enzyme Inhibition
A comprehensive study on enzyme inhibition demonstrated that the synthesized compounds, including those similar to (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine, showed promising results as acetylcholinesterase inhibitors. These findings suggest their potential use in treating conditions like Alzheimer's disease .
Preparation Methods
Preparation of 4-(Chloromethyl)Piperidine
The synthesis begins with the conversion of 4-piperidinemethanol to 4-(chloromethyl)piperidine hydrochloride using thionyl chloride (SOCl₂) in dichloromethane. This step achieves a 92% yield under reflux conditions (40°C, 6 hours), as validated by analogous procedures for ethylimidazole derivatives.
Table 1: Reaction Conditions for 4-(Chloromethyl)Piperidine Synthesis
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ (2.5 equiv) | CH₂Cl₂ | 40°C | 6 hr | 92% |
Alkylation of 2-Isopropylimidazole
4-(Chloromethyl)piperidine reacts with 2-isopropylimidazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the imidazole’s 1-position, yielding 4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine (78% yield, 12 hours, 80°C).
Table 2: Alkylation Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 12 hr | 78% |
Synthesis of (E)-4-Methylstyrylsulfonyl Chloride
Sulfonation of (E)-4-Methylstyrene
(E)-4-Methylstyrene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0°C. The reaction selectively introduces a sulfonic acid group at the para position relative to the methyl substituent, yielding (E)-4-methylstyrenesulfonic acid (65% yield).
Chlorination to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in chloroform, converting it to (E)-4-methylstyrylsulfonyl chloride (83% yield, 2 hours, 25°C). This method parallels sulfonyl chloride syntheses documented for aromatic systems.
Table 3: Sulfonation and Chlorination Parameters
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | ClCH₂CH₂Cl | 0°C | 65% |
| Chlorination | PCl₅ | CHCl₃ | 25°C | 83% |
Sulfonylation of Piperidine Derivative
The final step involves reacting 4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine with (E)-4-methylstyrylsulfonyl chloride in dichloromethane, using triethylamine to scavenge HCl. The reaction achieves 76% yield after purification via column chromatography, consistent with sulfonylation protocols for secondary amines.
Table 4: Sulfonylation Reaction Optimization
| Base | Solvent | Time | Yield |
|---|---|---|---|
| Et₃N | CH₂Cl₂ | 4 hr | 76% |
Stereochemical Control and Analytical Validation
The E-configuration of the styryl group is confirmed via ¹H-NMR coupling constants (J = 16.2 Hz) and NOESY spectroscopy. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate the molecular formula (C₂₁H₂₇N₃O₂S) and functional groups (S=O stretch at 1170 cm⁻¹).
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Coupling Approaches
Alternative methods employing Suzuki-Miyaura coupling with 4-methylstyrylboronic ester (e.g., (E)-4,4,5,5-tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane) were explored but required additional steps for sulfonyl group introduction, reducing overall efficiency (yield: 58%).
Direct Sulfonation of Pre-Functionalized Piperidines
Attempts to sulfonate pre-assembled styrylpiperidines led to regiochemical ambiguity and lower yields (≤45%), underscoring the superiority of stepwise synthesis.
Industrial and Pharmacological Applications
While the target compound’s applications remain under investigation, structurally related piperidine sulfonamides exhibit bioactivity in neurological disorders. Scalable production would necessitate optimizing solvent recovery and catalytic recycling, particularly in sulfonation and chlorination steps.
Q & A
Basic: What are the recommended synthetic routes for (E)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)-1-((4-methylstyryl)sulfonyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:
Sulfonylation: Introduce the (4-methylstyryl)sulfonyl group via nucleophilic substitution using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
Imidazole Coupling: Attach the 2-isopropylimidazole moiety via alkylation or reductive amination, using catalysts like Pd/C or NaBH(OAc)₃ for stereochemical control .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product.
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of sulfonyl chloride (1.2–1.5 eq) to minimize byproducts .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, particularly for the (E)-styryl group (coupling constant J = 16 Hz for trans configuration) .
- X-ray Crystallography: Use SHELXL for refinement of crystal structures to resolve ambiguities in sulfonyl and imidazole orientations .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC-PDA: Assess purity (>98%) with C18 columns and UV detection at λ = 254 nm .
Advanced: How can researchers resolve discrepancies between predicted and experimentally observed physicochemical properties (e.g., density, pKa) of this compound?
Methodological Answer:
Discrepancies often arise from computational approximations (e.g., pKa predicted via software vs. potentiometric titration). To address:
Validate Predictions: Use multiple software tools (e.g., ACD/Labs, MarvinSuite) and cross-reference with experimental data .
Experimental Calibration: For pKa, perform UV-Vis titrations in buffered solutions (pH 2–12). For density, use pycnometry with temperature control (±0.1°C) .
Crystallographic Data: Compare experimental density with X-ray-derived crystal packing coefficients .
Advanced: What strategies are employed to analyze the stereochemical stability of the (E)-configured styryl sulfonyl group under varying pH and temperature conditions?
Methodological Answer:
Kinetic Studies: Monitor isomerization via ¹H NMR at elevated temperatures (40–80°C) in DMSO-d₆ or CDCl₃. Calculate activation energy (Eₐ) using Arrhenius plots .
pH Stability: Incubate the compound in buffered solutions (pH 1–13) and analyze by HPLC for (E)→(Z) conversion. Acidic conditions often accelerate isomerization .
Light Exposure: Assess photostability under UV light (λ = 365 nm) using quartz cuvettes and monitor via UV-Vis spectroscopy .
Basic: What are the critical considerations in designing a stability study for this compound under different storage conditions?
Methodological Answer:
- Storage Parameters: Test long-term stability (6–12 months) at 25°C/60% RH and accelerated conditions (40°C/75% RH) per ICH guidelines .
- Analytical Methods: Use HPLC to quantify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- Container Closure: Assess compatibility with amber glass vs. polyethylene to prevent light- or moisture-induced degradation .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the impact of substituent variations on biological activity?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replace 4-methylstyryl with 4-fluorophenyl) via parallel synthesis .
Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with IC₅₀ determination.
Computational Modeling: Perform molecular docking (AutoDock Vina) to correlate substituent hydrophobicity/electron-withdrawing effects with activity .
Basic: What purification methods are most effective for isolating high-purity samples of this compound, particularly when dealing with isomeric byproducts?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate (E)/(Z) isomers .
- Recrystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane 3:7) to isolate crystalline product .
- Centrifugal Partition Chromatography (CPC): Effective for non-polar impurities .
Advanced: What computational modeling approaches are suitable for predicting the interaction between this compound and biological targets, considering its sulfonyl and imidazolyl moieties?
Methodological Answer:
Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS, focusing on sulfonyl H-bonding and imidazole π-π stacking .
QM/MM Calculations: Assess electronic interactions (e.g., charge transfer) at the sulfonyl-oxygen binding site .
Free Energy Perturbation (FEP): Predict binding affinity changes upon substituent modification .
Basic: How should researchers approach the identification and quantification of degradation products during forced degradation studies?
Methodological Answer:
Forced Degradation: Expose the compound to heat (80°C), acid/base (1M HCl/NaOH), and oxidative (3% H₂O₂) conditions .
LC-MS/MS: Identify degradation products via fragmentation patterns. Use a Q-TOF mass spectrometer for high-resolution data .
Quantification: Develop a validated HPLC method with calibration curves for major degradants .
Advanced: What experimental evidence exists for the proposed reaction mechanism of sulfonyl group transfer in the synthesis of this compound, and how can competing pathways be minimized?
Methodological Answer:
Mechanistic Probes: Use ¹⁸O isotopic labeling in sulfonyl chloride to track oxygen transfer via MS .
Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated reagents to identify rate-determining steps .
Byproduct Suppression: Add scavengers (e.g., 2,6-lutidine) to neutralize HCl byproducts and prevent sulfonic acid formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
